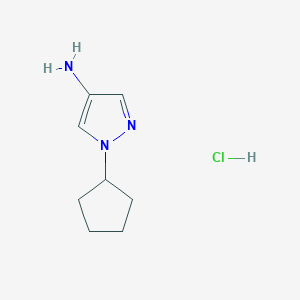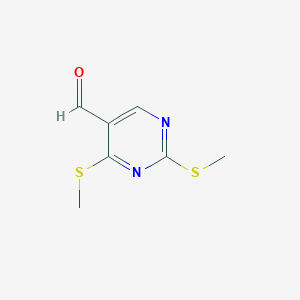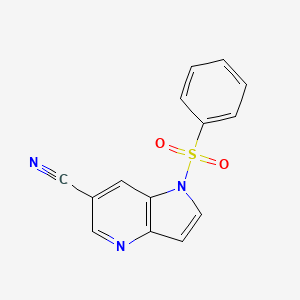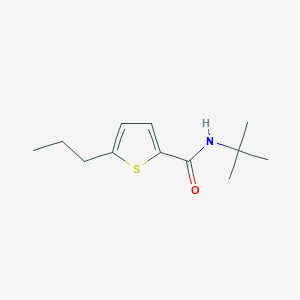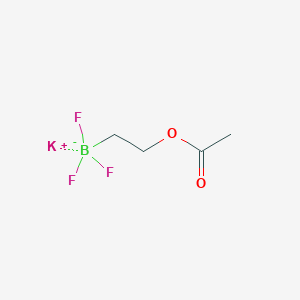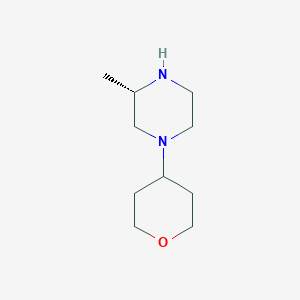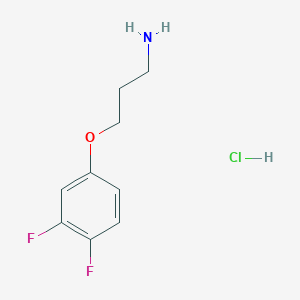
3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride
Descripción general
Descripción
“3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the CAS No. 1864057-94-2 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride” is C9H12ClF2NO . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization and degradation of nitrogen-containing compounds, which are persistent against conventional degradation processes. AOPs are particularly relevant for the treatment of compounds similar to 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride, which may have applications in industries such as textiles, agriculture, and chemicals. These processes are highly efficient in breaking down recalcitrant compounds, making them invaluable in improving the overall efficacy of treatment schemes for hazardous substances (Bhat & Gogate, 2021).
Sorbent Technologies for Contaminant Removal
Amine-functionalized sorbents have shown promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the potential for similar applications in treating compounds related to 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. This suggests the versatility of amine-functionalized materials in capturing and removing a wide range of contaminants, including those structurally similar to 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride, from aquatic environments (Ateia et al., 2019).
Bio-inspired Adhesives for Biomedical Applications
Research into bio-inspired adhesives has explored the potential of catechol-conjugated polymers, like chitosan-catechol, which share similarities in functional groups with 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride. These materials mimic the wet-resistant adhesion of mussel proteins and are promising for various biomedical applications, including wound healing and tissue sealing. The conjugation of catechol onto polymers like chitosan enhances solubility and adhesive properties, demonstrating the potential for developing new materials based on the functional groups present in 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride (Ryu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,4-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJEVQJTUUIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




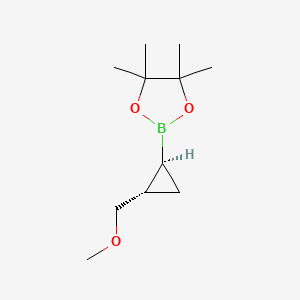

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)

![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)
